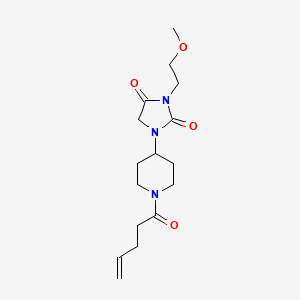
3-(2-Methoxyethyl)-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethyl)-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including methoxyethyl, piperidinyl, and imidazolidinedione moieties, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethyl)-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the core imidazolidinedione structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization with the methoxyethyl and piperidinyl groups requires careful control of reaction conditions to ensure the correct regiochemistry and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in high purity. Process optimization and automation play a crucial role in maintaining consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for selective modification at specific sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically require acidic or neutral conditions.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Depending on the site of oxidation, products may include carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Substitution Products: Substitution reactions can yield derivatives with modified functional groups, such as esters or amides.
Applications De Recherche Scientifique
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.
Biology: The biological applications of this compound are still under investigation. Preliminary studies suggest potential activity in enzyme inhibition or modulation of biological pathways. Further research is needed to fully understand its biological effects.
Medicine: There is ongoing research into the potential medicinal properties of this compound. It may have applications in the development of new pharmaceuticals, particularly in the areas of pain management or anti-inflammatory treatments.
Industry: In the industrial sector, this compound could be used as a precursor for the synthesis of advanced materials or as a component in chemical formulations. Its unique structure and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism by which 3-(2-Methoxyethyl)-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione exerts its effects is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to downstream effects in biological pathways. Further research is required to elucidate the exact mechanism and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
3-(2-Methoxyethyl)phenol: This compound shares the methoxyethyl group but lacks the piperidinyl and imidazolidinedione moieties.
Pent-4-enoyl piperidine: This compound contains the piperidinyl group but lacks the methoxyethyl and imidazolidinedione functionalities.
Imidazolidine-2,4-dione derivatives: These compounds feature the imidazolidinedione core but may have different substituents.
Uniqueness: 3-(2-Methoxyethyl)-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-1-(1-pent-4-enoylpiperidin-4-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-3-4-5-14(20)17-8-6-13(7-9-17)19-12-15(21)18(16(19)22)10-11-23-2/h3,13H,1,4-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVRWQMVMFMUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
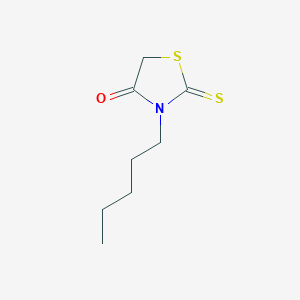
![Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2780523.png)
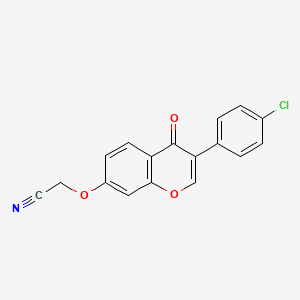
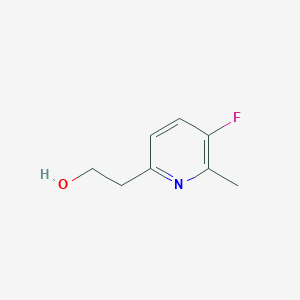
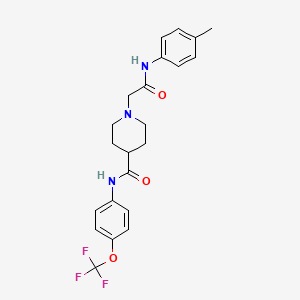

![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2780530.png)
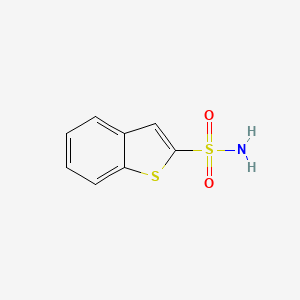
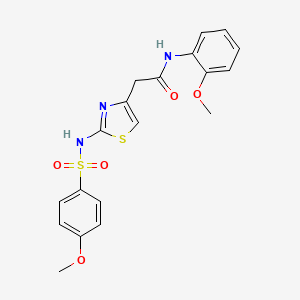
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)
![5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2780535.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2780536.png)
![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate](/img/structure/B2780538.png)
![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2780541.png)
